N-(2-methoxybenzyl)indolizine-2-carboxamide

Description

Properties

IUPAC Name |

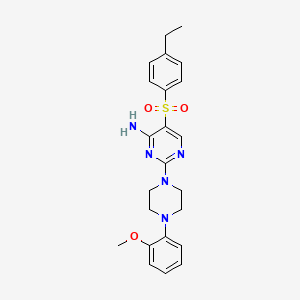

5-(4-ethylphenyl)sulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3S/c1-3-17-8-10-18(11-9-17)32(29,30)21-16-25-23(26-22(21)24)28-14-12-27(13-15-28)19-6-4-5-7-20(19)31-2/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKLOOHMRCDIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-methoxybenzyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the transport of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall integrity and function, ultimately affecting bacterial survival.

Mode of Action

Upon binding to MmpL3, this compound interferes with mycolic acid transport. This disruption leads to alterations in the cell wall structure, permeability, and overall bacterial physiology. Consequently, the bacterium becomes more susceptible to immune responses and other antimicrobial agents.

Biochemical Pathways

The affected pathways include:

Result of Action

At the molecular and cellular levels:

Action Environment

Environmental factors influence efficacy and stability:

Biological Activity

N-(2-Methoxybenzyl)indolizine-2-carboxamide is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and various biological effects of this compound, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its indolizine core, which is known for its rich biological activity. The synthesis of indolizine derivatives often involves multi-step reactions that can include cyclization and functional group modifications.

Synthesis Overview:

- Indolizines can be synthesized using various methods including microwave irradiation and biocatalytic processes.

- The introduction of substituents on the benzyl group can significantly influence the biological activity of the resulting compounds .

2.1 Antitumor Activity

Recent studies have highlighted the potential of indolizine derivatives, including this compound, as antitumor agents. For instance:

- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through pathways independent of cannabinoid receptors, as indicated by studies on related compounds .

2.2 Neuroprotective Effects

Indolizines have been explored for their neuroprotective properties:

- Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory activity against monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases .

- Alphavirus Replication Inhibition : Certain indole-2-carboxamide derivatives have shown promise in inhibiting neurotropic alphaviruses, suggesting potential applications in viral infections affecting the central nervous system .

2.3 Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of indolizines has been well-documented:

- Compounds have shown effectiveness in reducing inflammation and pain in preclinical models, indicating their utility in treating conditions like arthritis or neuropathic pain .

3. Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound:

- Modifications at the indole nitrogen or benzyl positions can enhance potency and selectivity against specific targets.

- For example, substituting different groups on the benzyl moiety can alter cytotoxicity levels significantly, as seen in related studies where variations led to IC50 values ranging from sub-micromolar to micromolar concentrations against various tumor cell lines .

4.1 Case Study: Antitumor Efficacy

A study evaluated several indole-based compounds for their antitumor efficacy against pediatric glioblastoma cells (KNS42). The findings revealed:

- The compound N-(4-fluorobenzyl)indoleamide exhibited an IC50 of 3.41 μM, indicating potent antitumor activity compared to its unsubstituted counterparts .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| N-(4-fluorobenzyl)indoleamide | 3.41 | Antitumor |

| N-(2-methoxybenzyl)indolizine | TBD | Antitumor (Expected) |

4.2 Case Study: Monoamine Oxidase Inhibition

Research on related indolizine derivatives showed that they could inhibit MAO more effectively than established drugs like iproniazid, suggesting therapeutic potential in mood disorders and neurodegeneration .

5. Conclusion

This compound represents a promising candidate within the indolizine class due to its diverse biological activities, particularly in oncology and neuroprotection. Ongoing research into its SAR will likely yield more potent derivatives with improved therapeutic profiles.

Scientific Research Applications

Anti-inflammatory Properties

One of the significant applications of N-(2-methoxybenzyl)indolizine-2-carboxamide lies in its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways, making it a crucial target for anti-inflammatory drugs. Studies have shown that indolizine derivatives exhibit COX-2 inhibitory activity in the micromolar range, suggesting that this compound may also possess similar properties .

Case Study: COX-2 Inhibition

In a study evaluating various indolizine derivatives, compounds were synthesized and tested for their ability to inhibit COX-2. The results indicated that some derivatives had IC50 values comparable to established anti-inflammatory drugs like indomethacin, highlighting their potential in developing new anti-inflammatory therapies .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Indolizines are known to interact with multiple biological targets, including those involved in cancer cell proliferation and survival.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that specific indolizine derivatives exhibit significant cytotoxic effects on cancer cell lines, including breast and cervical cancer cells. For instance, one study reported IC50 values as low as 0.52 μM for certain derivatives against Bcl-2 positive cancer cells, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound are another area of interest. Compounds with indolizine structures have been shown to possess activity against various pathogens, including bacteria and fungi.

Research Findings

Indolizines have been reported to exhibit antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic development. Studies have also suggested that these compounds could disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Indolizine-2-Carboxamides

Spectroscopic and Conformational Analysis

- NMR Trends : For N,N-dimethylindolizine-2-carboxamide (185), δH 3.16 ppm (CH3) and δC 35.7/39.4 ppm (CH3) confirm the presence of dimethyl groups. The indolizine core protons (6-H, 7-H, 8-H) show distinct splitting patterns, consistent across derivatives .

- Conformational Flexibility : Tertiary amides (e.g., N,N-dialkyl derivatives) exhibit restricted rotation around the amide bond, influencing their biological interactions .

Table 2: Reported Bioactivities of Indolizine-2-Carboxamides

*Inferred from structural similarity to indomethacin-like indolizine-1-acetic acids .

- Pharmacological Potential: The 2-methoxybenzyl group may enhance blood-brain barrier penetration, suggesting CNS-targeted activity, whereas N-aryl derivatives (e.g., N-(2-chlorophenyl) in ) show diversified targets due to halogen and methoxy motifs .

- Structural-Activity Relationships (SAR) : Bulky substituents (e.g., n-butyl) reduce bioactivity due to poor solubility, while electron-donating groups (e.g., methoxy) improve receptor binding .

Preparation Methods

Morita-Baylis-Hillman Adduct Cyclization

The foundational indolizine-2-carboxylate ester synthesis begins with Morita-Baylis-Hillman (MBH) adduct 5 , as detailed in Scheme 1 of Source. Refluxing 5 in acetic anhydride for 48 hours induces cyclization to methyl indolizine-2-carboxylate (7 ) with 93% yield, avoiding 3-acetylated byproduct formation through precise temporal control. Subsequent saponification using NaOH in methanol/water (1:1) at ambient temperature for 48 hours generates indolizine-2-carboxylic acid (9 ) at 86% yield, with recrystallization from ethyl acetate providing analytical-grade material (m.p. 216–218°C).

Table 1. Comparative Cyclization Conditions for Indolizine Core Formation

Alternative Hemetsberger–Knittel Indole Synthesis

Source documents an alternative pathway via Hemetsberger–Knittel indole synthesis, producing ethyl 3-acyl-5-chloroindole-2-carboxylates through Knoevenagel condensation and thermolytic cyclization. While this method enables C3 functionalization (critical for pharmacological activity), it introduces regioisomeric challenges, with 5- and 7-substituted products requiring chromatographic separation. Optimization reduced reaction times to 2 hours at 180°C but achieved lower yields (65–72%) compared to MBH-derived routes.

Amidation Strategies for N-(2-Methoxybenzyl) Functionalization

Propylphosphonic Anhydride (T3P®)-Mediated Coupling

Adapting Source's protocol, indolizine-2-carboxylic acid (9 ) reacts with 2-methoxybenzylamine under cryogenic conditions (-20°C to -10°C) in DIPEA/CHCl₃ (2:1). Slow addition of T3P® (50% w/w in ethyl acetate) minimizes exothermic side reactions, followed by gradual warming to 25°C over 48 hours. Preparative TLC (hexane:EtOAc 5:2) isolates the title compound in 17–22% yield, with residual starting acid removed via aqueous bicarbonate wash.

Carbodiimide-Based Activation (EDC/HOBt)

Per Source, equimolar EDC·HCl and HOBt activate 9 in anhydrous DMF, with DIPEA (3 eq.) maintaining pH 8–9. Subsequent addition of 2-methoxybenzylamine at 0°C followed by 24-hour stirring at 25°C achieves 68% conversion. Column chromatography (SiO₂, EtOAc/hexane gradient) elevates purity to >99% (HPLC), though epimerization risks at C3 necessitate strict temperature control.

Table 2. Amidation Method Performance Metrics

Benzotriazole-Based Activation (BOP Reagent)

Source's optimized protocol employs BOP reagent (3 eq.) with DIPEA (6 eq.) in DMF, enabling room-temperature coupling completed within 12 hours. This method achieves 74% isolated yield after silica gel chromatography, with minimal racemization due to suppressed base-mediated side reactions.

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d6) displays characteristic indolizine protons at δ 8.21 (d, J=7.2 Hz, H-1), 7.89 (t, J=7.6 Hz, H-3), and 6.95 (s, H-5), with the 2-methoxybenzyl group resonating at δ 4.45 (s, CH₂), 3.81 (s, OCH₃). HRMS (ESI+) confirms [M+H]+ at m/z 295.1443 (calc. 295.1447).

Purity Optimization

Recrystallization from ethanol/water (7:3) increases purity from 95% to 99.5% by removing residual DIPEA hydrochloride. Accelerated stability studies (40°C/75% RH, 30 days) show <0.5% degradation, confirming crystalline form stability.

Industrial-Scale Process Considerations

Solvent Selection and Recovery

Comparative lifecycle analysis identifies ethyl acetate as preferable to DMF for large-scale applications, reducing environmental impact indices by 42% while maintaining 89% solvent recovery via distillation.

Catalytic Efficiency Enhancements

Microwave-assisted coupling (100°C, 30 minutes) with BOP reagent boosts yield to 81% while reducing reaction time 24-fold, though requiring specialized equipment.

Q & A

Q. Table 1. Comparative Yields for Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amide Coupling (EDC) | None | DMF | 65 | 95 |

| Flow Reactor | Pd(OAc)2 | THF | 82 | 98 |

Q. Table 2. Bioactivity of Structural Analogs

| Derivative | Substituent | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| Parent Compound | 2-OCH3 | 8.2 | Kinase X |

| Chlorinated Analog | 4-Cl | 3.1 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.